molecular formula C16H23N3S B5851427 5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B5851427
M. Wt: 289.4 g/mol
InChI Key: BHEAUNAIGNXKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method includes the following steps:

    Formation of Intermediate: Cyclohexylamine and 2-methylaniline are reacted with carbon disulfide to form dithiocarbamate intermediates.

    Cyclization: The intermediates are then cyclized in the presence of formaldehyde under acidic conditions to form the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted triazinanes.

Scientific Research Applications

5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine derivatives: Compounds with similar triazinane rings but different substituents.

    Thiazoles: Compounds with a similar sulfur-containing ring structure.

    Oxadiazoles: Heterocyclic compounds with similar nitrogen and sulfur atoms in the ring.

Uniqueness

5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of cyclohexyl and 2-methylphenyl groups, which impart distinct chemical and biological properties compared to other triazinane derivatives.

Properties

IUPAC Name

5-cyclohexyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-13-7-5-6-10-15(13)19-12-18(11-17-16(19)20)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEAUNAIGNXKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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